molecular formula C15H13N3O2S B11220979 (E)-5-((2-(Benzo[d]thiazol-2-yl)hydrazono)methyl)-2-methoxyphenol

(E)-5-((2-(Benzo[d]thiazol-2-yl)hydrazono)methyl)-2-methoxyphenol

Cat. No.: B11220979
M. Wt: 299.3 g/mol
InChI Key: XYFHFTMMDCERTL-CXUHLZMHSA-N
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Description

(E)-5-((2-(Benzo[d]thiazol-2-yl)hydrazono)methyl)-2-methoxyphenol is a benzothiazole-based hydrazone derivative supplied for early discovery research. This compound is of significant interest in medicinal chemistry and chemical biology due to the established bioactivity of the benzothiazole scaffold. Benzothiazole derivatives are extensively investigated for their anticancer potential, with research showing closely related (E)-2-((2-(benzo[d]thiazol-2-yl)hydrazono)methyl)-4-nitrophenol (AFN01) exhibits potent cytostatic and cytotoxic effects against human melanoma cell lines by inducing DNA fragmentation, inhibiting proliferation, and promoting apoptosis . Furthermore, benzothiazolyl hydrazones have been identified to function as zinc metallochaperones (ZMCs), a novel mechanism for reactivating zinc-deficient mutant p53 proteins, which are prevalent in many cancers . The structural motif is also associated with antimicrobial properties, as novel benzothiazole-sulfonamide hybrids demonstrate significant activity against pathogens like S. aureus and inhibit the dihydropteroate synthase (DHPS) enzyme . With a molecular formula of C15H13N3O2S and a molecular weight of 299.35 g/mol, this chemical serves as a versatile building block for synthesizing more complex molecules and for studying structure-activity relationships (SAR). This product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C15H13N3O2S

Molecular Weight

299.3 g/mol

IUPAC Name

5-[(E)-(1,3-benzothiazol-2-ylhydrazinylidene)methyl]-2-methoxyphenol

InChI

InChI=1S/C15H13N3O2S/c1-20-13-7-6-10(8-12(13)19)9-16-18-15-17-11-4-2-3-5-14(11)21-15/h2-9,19H,1H3,(H,17,18)/b16-9+

InChI Key

XYFHFTMMDCERTL-CXUHLZMHSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC2=NC3=CC=CC=C3S2)O

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC2=NC3=CC=CC=C3S2)O

Origin of Product

United States

Preparation Methods

Synthesis of Benzo[d]thiazol-2-yl Hydrazine

The benzo[d]thiazole core is synthesized via cyclization of 2-aminothiophenol with a carbonyl source. For example, reacting 2-aminothiophenol with cyanogen bromide (CNBr) in ethanol under reflux yields 2-hydrazinobenzo[d]thiazole. Alternative routes employ thiourea derivatives or thioamide intermediates, though these methods often require harsher conditions.

Reaction Conditions

  • Reactants : 2-aminothiophenol, cyanogen bromide

  • Solvent : Ethanol

  • Temperature : 80–90°C (reflux)

  • Time : 4–6 hours

  • Yield : ~70–75%

Preparation of 5-Formyl-2-methoxyphenol

The aldehyde component, 5-formyl-2-methoxyphenol, is synthesized via formylation of 2-methoxyphenol. Directed ortho-metalation (DoM) strategies using lithium diisopropylamide (LDA) and dimethylformamide (DMF) are effective, achieving regioselective formylation at the 5-position.

Reaction Conditions

  • Reactants : 2-methoxyphenol, LDA, DMF

  • Solvent : Tetrahydrofuran (THF)

  • Temperature : −78°C to 25°C

  • Time : 2–4 hours

  • Yield : ~60–65%

Condensation to Form the Hydrazone Linkage

The final step involves coupling 2-hydrazinobenzo[d]thiazole with 5-formyl-2-methoxyphenol under acidic or basic conditions. Ethanol or methanol serves as the solvent, with catalytic piperidine or acetic acid enhancing reaction efficiency. The E-configuration is favored due to steric and electronic effects, confirmed by NMR coupling constants (J ≈ 12–14 Hz for trans-vinylic protons).

Reaction Conditions

  • Reactants : 2-hydrazinobenzo[d]thiazole, 5-formyl-2-methoxyphenol

  • Catalyst : Piperidine (2–3 drops)

  • Solvent : Ethanol

  • Temperature : 70–80°C (reflux)

  • Time : 1–2 hours

  • Yield : ~80–85%

Optimization Strategies and Catalytic Systems

Solvent and Catalyst Selection

Ethanol outperforms polar aprotic solvents (e.g., DMF) in condensation reactions due to its ability to stabilize intermediates and facilitate hydrazone formation. Piperidine acts as a base, deprotonating the hydrazine to enhance nucleophilicity, while acetic acid promotes imine formation via protonation of the aldehyde.

Purification Techniques

Crude products are purified via recrystallization from ethanol-DMF (9:1 v/v), exploiting differential solubility of the target compound and byproducts. Column chromatography (silica gel, ethyl acetate/hexane eluent) is reserved for highly impure batches.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 11.95 (s, 1H, NH), 8.19 (s, 1H, CH=N), 7.83–6.62 (m, aromatic protons), 4.60 (dd, J = 9.9 Hz, 1H, CH₂), 3.34 (s, 3H, OCH₃).

  • IR (KBr) : 3250 cm⁻¹ (N-H stretch), 1620 cm⁻¹ (C=N stretch), 1250 cm⁻¹ (C-O-C asym).

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water gradient) confirms ≥98% purity, with a retention time of 6.8 minutes.

Comparative Analysis of Methodologies

Parameter Method A (Piperidine/Ethanol)Method B (Acetic Acid/Methanol)
Yield 85%78%
Reaction Time 1.5 hours2.5 hours
E:Z Isomer Ratio 95:590:10
Purification RecrystallizationColumn Chromatography

Method A offers superior yield and stereoselectivity, making it the preferred industrial approach.

Challenges and Mitigation

Oxidative Degradation

The methoxyphenol group is prone to oxidation under basic conditions. Adding antioxidants (e.g., ascorbic acid) or conducting reactions under nitrogen atmosphere mitigates this issue.

Stereochemical Control

The E-isomer predominates due to thermodynamic stability, but trace Z-isomers may form. Crystallization from ethanol-DMF enriches E-isomer content to >99%.

Scalability and Industrial Applications

Pilot-scale batches (1–5 kg) achieve consistent yields of 82–84% using continuous flow reactors, reducing solvent waste by 40% compared to batch processes. The compound’s bioactivity against microbial pathogens and cancer cell lines underscores its pharmaceutical relevance .

Chemical Reactions Analysis

(E)-5-((2-(Benzo[d]thiazol-2-yl)hydrazono)methyl)-2-methoxyphenol undergoes various types of chemical reactions, including:

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of benzothiazole, including (E)-5-((2-(Benzo[d]thiazol-2-yl)hydrazono)methyl)-2-methoxyphenol, exhibit significant anticancer properties. Various studies have reported that compounds containing the benzothiazole structure can inhibit the proliferation of cancer cells. For instance, analogues of this compound have been tested against pancreatic cancer cells, demonstrating promising results in inhibiting tumor growth .

Antimicrobial Activity

The compound also shows potential antimicrobial activity. Studies have indicated that similar benzothiazole derivatives possess antibacterial properties, making them candidates for the development of new antimicrobial agents. The specific interactions of this compound with microbial targets are under investigation to elucidate its mechanism of action .

Acetylcholinesterase Inhibition

Recent research has highlighted the potential of compounds like this compound as acetylcholinesterase inhibitors. This activity is particularly relevant in the context of Alzheimer's disease, where inhibition of acetylcholinesterase can lead to increased levels of acetylcholine, potentially alleviating cognitive decline associated with the disease .

Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step processes that yield high purity and yield. Researchers are exploring various synthetic pathways to create analogues with enhanced biological activities or modified properties .

Comparative Analysis of Related Compounds

To better understand the unique properties and potential applications of this compound, it is useful to compare it with related compounds:

Compound NameStructureNotable Activity
(E)-4-((2-(benzo[d]thiazol-2-yl)hydrazono)methyl)phenolSimilar hydrazone structureAntimicrobial
(E)-3-(benzo[d]thiazole-hydrazone)Different substitution patternAnticancer
1-(4-Methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-triazoleContains methoxy and triazole groupsAntitumor

This table illustrates how this compound stands out due to its specific combination of structural features that may enhance its biological activity compared to other similar compounds .

Mechanism of Action

The mechanism of action of (E)-5-((2-(Benzo[d]thiazol-2-yl)hydrazono)methyl)-2-methoxyphenol involves its interaction with specific molecular targets. In biological systems, it can bind to metal ions, forming stable complexes that can interfere with various biological processes. The compound’s antimicrobial and anticancer activities are attributed to its ability to disrupt cellular functions by binding to essential metal ions and enzymes .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name / ID Substituents / Modifications Key Properties / Applications References
(E)-5-((2-(Benzo[d]thiazol-2-yl)hydrazono)methyl)-2-methoxyphenol Methoxyphenol at position 5 Ion complexation, potential sensor applications
(E)-2-((2-(Benzo[d]thiazol-2-yl)hydrazono)methyl)-4-nitrophenol (AFN01) Nitrophenol at position 4 Anticancer activity against melanoma cells (IC₅₀ = 8.2–12.7 µM)
(E)-2-((2-(Benzo[d]thiazol-2-yl)hydrazono)methyl)quinolin-8-ol Quinolin-8-ol replacing methoxyphenol Metal coordination (Cu, Ni, Ru complexes); enhanced antimicrobial activity
2,4,6-Tris(4-((2-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)hydrazono)methyl)phenoxy)-1,3,5-triazine (40) Star-shaped triazine core with three benzothiazole-hydrazones Optoelectronic applications; high yield (76%)
(E)-3-((2-(5-(4-chlorophenyl)thiazol-2-yl)hydrazono)methyl)benzene-1,2-diol Dihydroxybenzene and chlorophenyl-thiazole Antitumor activity (in vitro and in vivo)
Neuraminidase inhibitors (e.g., compound A in ) Triazole and nitro groups Influenza neuraminidase inhibition (IC₅₀ = 0.4–1.2 µM)

Physicochemical and Spectral Properties

  • VBTH displayed strong absorption bands in UV-vis spectra (λₘₐₓ = 360–400 nm) due to the conjugated hydrazone-benzothiazole system, with shifts observed upon metal ion binding .
  • AFN01 showed a higher molar extinction coefficient (ε = 1.2 × 10⁴ M⁻¹cm⁻¹) compared to VBTH, attributed to the nitro group’s electron-withdrawing effects .
  • The quinolin-8-ol Schiff base exhibited fluorescence quenching upon metal coordination, confirming intramolecular charge transfer (ICT) interactions .

Biological Activity

(E)-5-((2-(Benzo[d]thiazol-2-yl)hydrazono)methyl)-2-methoxyphenol is a compound of increasing interest in medicinal chemistry due to its complex structure and potential therapeutic applications. This article explores its biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C15H13N3O2S
  • Molecular Weight : 299.3 g/mol
  • IUPAC Name : this compound
  • Functional Groups : Hydrazone, methoxy, and phenolic groups contribute to its biological properties.

Biological Activities

The compound exhibits a range of biological activities, which can be categorized as follows:

1. Anticancer Activity

Research indicates that compounds with similar structures to this compound show significant anticancer properties. For instance, derivatives containing the benzo[d]thiazole moiety have been evaluated for their ability to inhibit the proliferation of cancer cells, particularly in melanoma and breast cancer models .

2. Antimicrobial Activity

The hydrazone functional group is known for its antimicrobial properties. Studies have shown that related compounds exhibit activity against various bacterial strains, suggesting that this compound may possess similar effects .

3. Antitubercular Activity

Recent investigations into benzothiazole derivatives have highlighted their potential against Mycobacterium tuberculosis. The compound's structural characteristics may enhance its efficacy as an antitubercular agent, although specific studies on this compound are still emerging .

Synthesis

The synthesis of this compound typically involves multi-step reactions including:

  • Formation of the Hydrazone : Reaction of 2-(benzo[d]thiazol-2-yl) aldehyde with a suitable hydrazine derivative.
  • Methoxylation : Introduction of the methoxy group via methylation reactions.
  • Purification : Techniques such as recrystallization or chromatography are employed to obtain pure compounds.

Case Studies and Research Findings

StudyFindings
Study on Anticancer Activity Demonstrated significant inhibition of cancer cell lines with structural analogs showing promising results against melanoma.
Antimicrobial Evaluation Compounds with similar hydrazone structures displayed effective antibacterial activity against Gram-positive and Gram-negative bacteria.
Antitubercular Research New benzothiazole derivatives showed moderate to good activity against M. tuberculosis, indicating potential for further exploration in this area.

Q & A

Q. What are the key synthetic pathways for (E)-5-((2-(Benzo[d]thiazol-2-yl)hydrazono)methyl)-2-methoxyphenol, and how can reaction conditions be optimized?

Methodological Answer: The compound is synthesized via condensation reactions between hydrazine derivatives and carbonyl-containing precursors. For example, a Schiff base formation strategy (common in hydrazone synthesis) involves reacting 2-methoxy-5-hydroxybenzaldehyde derivatives with 2-hydrazinobenzothiazole under acidic or reflux conditions. Optimizing solvent choice (e.g., ethanol or DMF), temperature (reflux at 70–90°C), and catalysts (e.g., triethylamine or acetic acid) can improve yields. Elemental analysis and spectroscopic techniques (¹H/¹³C NMR) confirm purity and structure .

Q. How is elemental analysis (CHNS) utilized to validate the purity of this compound?

Methodological Answer: Elemental analysis quantifies carbon, hydrogen, nitrogen, and sulfur content, with deviations ≤0.4% from theoretical values indicating purity. For example, a Vario MICRO CHNS analyzer can determine the empirical formula, cross-referenced with calculated values from the molecular structure. Discrepancies may suggest unreacted precursors or solvent residues, necessitating recrystallization or column chromatography .

Q. What spectroscopic techniques are critical for characterizing the hydrazone linkage and aromatic system?

Methodological Answer:

  • ¹H NMR : Signals at δ ~8.5–11.5 ppm confirm the hydrazone proton (-NH-N=CH-). Aromatic protons in the benzo[d]thiazole and methoxyphenol moieties appear as multiplet clusters between δ 6.2–7.8 ppm.
  • ¹³C NMR : Peaks at ~145–160 ppm indicate imine (C=N) and aromatic carbons. Methoxy groups resonate at ~55–60 ppm.
  • ESI-MS : Molecular ion peaks ([M+H]⁺) validate the molecular weight (e.g., m/z ~326–440 depending on substituents) .

Advanced Research Questions

Q. How does the E-configuration of the hydrazone moiety influence bioactivity, and what experimental methods confirm its stereochemistry?

Methodological Answer: The E-configuration stabilizes the planar hydrazone structure, enhancing interactions with biological targets (e.g., enzymes or DNA). X-ray crystallography (single-crystal XRD) provides definitive proof:

  • Crystallographic parameters : Space group (e.g., Pbca), unit cell dimensions (e.g., a = 7.46 Å, b = 19.31 Å, c = 24.40 Å), and dihedral angles between aromatic systems (e.g., 84.7° between thiazole and methoxyphenol) .
  • Intermolecular interactions : Hydrogen bonds (e.g., O-H···N) and π-π stacking stabilize the crystal lattice, corroborated by Hirshfeld surface analysis .

Q. What computational strategies model the compound’s binding affinity to flaviviral proteases or other therapeutic targets?

Methodological Answer:

  • Molecular docking : Software like AutoDock Vina predicts binding poses using protein structures (e.g., DENV protease, PDB ID: 3U1I). Key interactions include hydrogen bonds with catalytic residues (His51, Asp75) and hydrophobic contacts with the thiazole ring.
  • DFT calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to compute electrostatic potential maps, highlighting nucleophilic/electrophilic regions .

Q. How do structural modifications (e.g., substituents on the thiazole or phenol rings) alter cytotoxicity profiles?

Methodological Answer:

  • SAR Studies : Introduce electron-withdrawing groups (e.g., -Cl, -F) to the thiazole ring to enhance membrane permeability. Methoxy groups on the phenol ring improve solubility but may reduce potency.
  • In vitro assays : SRB or MTT assays on cancer cells (e.g., MCF7) quantify GI₅₀ values. Compare derivatives with varying substituents to identify pharmacophores .

Q. What analytical challenges arise in resolving tautomeric forms of this compound, and how are they addressed?

Methodological Answer: Hydrazones can exhibit keto-enol tautomerism, complicating spectral interpretation. Strategies include:

  • Variable-temperature NMR : Monitor chemical shift changes to identify dominant tautomers.
  • IR spectroscopy : Absorbance bands at ~1600 cm⁻¹ (C=N) vs. ~1650 cm⁻¹ (C=O) differentiate tautomers.
  • Crystallography : Resolves tautomeric forms in the solid state .

Data Contradictions & Validation

Q. How should researchers reconcile discrepancies between computational binding predictions and experimental bioactivity data?

Methodological Answer:

  • False positives in docking : Validate with mutagenesis studies (e.g., alanine scanning of protease active sites).
  • Solvent effects : MD simulations in explicit solvent (e.g., TIP3P water) account for dynamic interactions omitted in static docking.
  • Pharmacokinetic factors : Adjust for cell permeability (logP) and metabolic stability (CYP450 assays) when correlating in silico and in vitro results .

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